molecular formula C10H3Cl5 B1360194 1,2,3,5,8-Pentachloronaphthalene CAS No. 150224-24-1

1,2,3,5,8-Pentachloronaphthalene

Cat. No.: B1360194
CAS No.: 150224-24-1
M. Wt: 300.4 g/mol
InChI Key: HVYRFNJXZVEGFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5,8-Pentachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. The reaction proceeds through a series of electrophilic aromatic substitution reactions, resulting in the formation of the pentachlorinated product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the continuous chlorination of naphthalene in a reactor. The reaction conditions are carefully controlled to ensure the selective formation of the desired pentachlorinated product. The crude product is then purified through distillation or recrystallization to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,8-Pentachloronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated naphthoquinones.

    Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalene derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed in substitution reactions.

Major Products Formed

    Oxidation: Chlorinated naphthoquinones.

    Reduction: Partially dechlorinated naphthalene derivatives.

    Substitution: Naphthalene derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

1,2,3,5,8-Pentachloronaphthalene has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of chlorinated naphthalenes.

    Biology: Studies on the environmental impact and bioaccumulation of chlorinated naphthalenes often involve this compound.

    Medicine: Research on the toxicological effects of chlorinated naphthalenes includes investigations using this compound.

    Industry: It is used in the development of specialized lubricants and insulating materials for electrical applications.

Mechanism of Action

The mechanism of action of 1,2,3,5,8-pentachloronaphthalene involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by altering membrane fluidity and inhibiting enzyme activity. It is known to induce oxidative stress and cause damage to cellular components, leading to toxic effects in living organisms.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5-Pentachloronaphthalene
  • 1,2,3,7,8-Pentachloronaphthalene
  • 1,2,4,5,7-Pentachloronaphthalene

Uniqueness

1,2,3,5,8-Pentachloronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other pentachloronaphthalene isomers, it may exhibit different environmental persistence and bioaccumulation characteristics, making it a compound of interest in environmental studies.

Properties

IUPAC Name

1,2,3,5,8-pentachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl5/c11-5-1-2-6(12)8-4(5)3-7(13)9(14)10(8)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYRFNJXZVEGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164507
Record name 1,2,3,5,8-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150224-24-1
Record name Naphthalene, 1,2,3,5,8-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5,8-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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